molecular formula C9H10O2S B6204211 2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 1518512-63-4

2-methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6204211
CAS No.: 1518512-63-4
M. Wt: 182.24 g/mol
InChI Key: GRFWHJWJLGGMAR-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a compound that consists of a cyclopropane ring substituted with a methyl group and a thiophene ring. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the cyclization of 1,6-enynes with potassium sulfide, catalyzed by copper chloride. This reaction forms the cyclopropane ring and introduces the thiophene moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or alkanes.

  • Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may have biological activity, potentially serving as a lead compound for the development of new drugs.

  • Medicine: The compound's unique structure may make it useful in medicinal chemistry, particularly in the design of new therapeutic agents.

  • Industry: Its applications in material science and as a chemical intermediate in various industrial processes.

Mechanism of Action

2-Methyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as indole derivatives and thiophene-based compounds These compounds share structural similarities but may differ in their biological activities and applications

Comparison with Similar Compounds

  • Indole derivatives

  • Thiophene-based compounds

  • Cyclopropane derivatives

Properties

CAS No.

1518512-63-4

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10O2S/c1-6-5-9(6,8(10)11)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11)

InChI Key

GRFWHJWJLGGMAR-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=CC=CS2)C(=O)O

Purity

95

Origin of Product

United States

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